REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2(O)[CH2:13][CH2:12][CH2:11][CH:10]([CH3:14])[CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[S]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |^3:15|
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1(CC(CCC1)C)O
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 250° for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
DISTILLATION
|
Details
|
it was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 19.5 grams of distillate
|
Type
|
CUSTOM
|
Details
|
bp, 150°-165°/10 mm
|
Type
|
DISTILLATION
|
Details
|
The distillate was chromatographed on silica gel, elution with hexane
|
Type
|
CUSTOM
|
Details
|
The eluent was evaporated under reduced pressure
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |